molecular formula C9H7Cl2N3S B11853476 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine

2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine

Cat. No.: B11853476
M. Wt: 260.14 g/mol
InChI Key: FAVODWHIVQIAKD-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-(dimethyl-1,3-thiazol-5-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine.

Scientific Research Applications

2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-(methylthio)pyrimidine
  • 2,5-Dichloro-4-(ethylthio)pyrimidine
  • 2,5-Dichloro-4-(phenylthio)pyrimidine

Uniqueness

The presence of the dimethyl-1,3-thiazol-5-yl group in 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine distinguishes it from other similar compounds

Properties

Molecular Formula

C9H7Cl2N3S

Molecular Weight

260.14 g/mol

IUPAC Name

5-(2,5-dichloropyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C9H7Cl2N3S/c1-4-8(15-5(2)13-4)7-6(10)3-12-9(11)14-7/h3H,1-2H3

InChI Key

FAVODWHIVQIAKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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